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molecular formula C15H10BrNO2 B8296606 6-Bromo-4-hydroxy-3-phenylquinolin-2(1H)-one

6-Bromo-4-hydroxy-3-phenylquinolin-2(1H)-one

Cat. No. B8296606
M. Wt: 316.15 g/mol
InChI Key: OMLREEQSQIWCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309222B2

Procedure details

The title compound was prepared using methyl 5-bromo-2-(2-(2-chlorophenyl)acetamido)benzoate (Intermediate 2, step a) in place of 5-bromo-2-(2-phenylacetamido)benzoate using the procedure described for Intermediate 1, step b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-bromo-2-(2-phenylacetamido)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][C:13](=[O:22])[CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[Cl:21])=[C:6]([CH:11]=1)[C:7]([O:9]C)=O.BrC1C=CC(NC(=O)CC2C=CC=CC=2)=C(C=1)C([O-])=O.BrC1C=C2C(=CC=1)NC(=O)C(C1C=CC=CC=1)=C2O>>[Br:1][C:2]1[CH:11]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:12][C:13](=[O:22])[C:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])=[C:7]2[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)NC(CC1=C(C=CC=C1)Cl)=O
Step Two
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-bromo-2-(2-phenylacetamido)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)[O-])C1)NC(CC1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(NC2=CC1)=O)C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(NC2=CC1)=O)C1=C(C=CC=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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